molecular formula C16H22N2O3 B1240471 omega-(Diazirinophenoxy)nonanoic acid CAS No. 85045-34-7

omega-(Diazirinophenoxy)nonanoic acid

Cat. No.: B1240471
CAS No.: 85045-34-7
M. Wt: 294.37 g/mol
InChI Key: ALAZLSDACNWZOI-AQOUQJALSA-N
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Description

Omega-(Diazirinophenoxy)nonanoic acid is a synthetic derivative of nonanoic acid (a nine-carbon saturated fatty acid) functionalized with a diazirinophenoxy group at its terminal (omega) position. The diazirine moiety (a three-membered ring containing two nitrogen atoms) confers photoreactivity, enabling the compound to form covalent bonds with proximal biomolecules upon ultraviolet (UV) irradiation . This property makes it a valuable tool in photoaffinity labeling, a technique used to study protein-ligand interactions, membrane protein topologies, and metabolic pathways . Unlike natural nonanoic acid, which is primarily used as an herbicide or flavoring agent, this compound is tailored for advanced biochemical and pharmacological research applications.

Properties

CAS No.

85045-34-7

Molecular Formula

C16H22N2O3

Molecular Weight

294.37 g/mol

IUPAC Name

9-[3-(3H-diazirin-3-yl)phenoxy]-9,9-ditritiononanoic acid

InChI

InChI=1S/C16H22N2O3/c19-15(20)10-5-3-1-2-4-6-11-21-14-9-7-8-13(12-14)16-17-18-16/h7-9,12,16H,1-6,10-11H2,(H,19,20)/i11T2

InChI Key

ALAZLSDACNWZOI-AQOUQJALSA-N

SMILES

C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2

Isomeric SMILES

[3H]C([3H])(CCCCCCCC(=O)O)OC1=CC=CC(=C1)C2N=N2

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCC(=O)O)C2N=N2

Other CAS No.

85045-34-7

Synonyms

OAPUA
omega-(diazirinophenoxy)nonanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares omega-(diazirinophenoxy)nonanoic acid with analogous compounds in terms of structure, biological activity, and applications.

Nonanoic Acid (Pelargonic Acid)

  • Structure : Straight-chain C9 carboxylic acid.
  • Key Properties : Naturally occurring, used as a contact herbicide and food flavoring . Phytotoxicity peaks at C9–C11 chain lengths due to optimal membrane penetration .
  • Mechanism : Disrupts plasma membranes via lipid bilayer destabilization .
  • Contrast: this compound’s diazirine group enables covalent crosslinking, expanding its utility in molecular research .

Furan-Modified Nonanoic Acid Derivatives (11M3, 9M5)

  • Structure: Nonanoic acid derivatives with methyl- or pentyl-substituted furan rings (e.g., 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid) .
  • Key Properties : Studied for phytotoxic effects and fragmentation patterns in mass spectrometry (MS).
  • Contrast: While these derivatives focus on phytotoxicity, this compound prioritizes photoreactivity for labeling applications.

Isononanoic Acid

  • Structure: Branched-chain isomer of nonanoic acid.
  • Key Properties : Used in cosmetics as an emollient and in agrochemicals as a surfactant .
  • Mechanism : Branched structure reduces crystallization, improving formulation stability .
  • Contrast: this compound’s linear chain and terminal diazirine group favor precise targeting in biochemical assays.

Sarmentine and Sorgoleone

  • Structure: Sarmentine (a piperideine alkaloid) and sorgoleone (a lipid benzoquinone).
  • Key Properties: Natural herbicides with higher phytotoxicity than nonanoic acid .
  • Mechanism : Sarmentine’s lipid affinity enhances membrane interaction, while sorgoleone inhibits mitochondrial respiration .
  • Contrast: this compound’s synthetic design allows controlled photoreactivity, unlike natural compounds’ broad-spectrum toxicity.

Data Tables: Structural and Functional Comparison

Table 1: Molecular and Functional Properties

Compound Molecular Formula Key Functional Group Primary Applications Biological Activity
This compound C₁₆H₂₁N₂O₃ Diazirine (photoreactive) Photoaffinity labeling Covalent binding via UV
Nonanoic acid C₉H₁₈O₂ Carboxylic acid Herbicide, food flavoring Membrane disruption
11M3 (Furan derivative) C₁₈H₂₈O₃ Furan ring Phytotoxicity research Electrophilic herbicidal action
Isononanoic acid C₉H₁₈O₂ (branched) Carboxylic acid Cosmetics, surfactants Emollient, formulation aid

Table 2: Pharmacological and Toxicological Data

Compound EC₅₀ (Phytotoxicity) Photoreactivity Market Demand (2025 Projection)
This compound N/A High Emerging (research sector)
Nonanoic acid 300–500 µM None High (agrochemicals)
Sarmentine 50–100 µM None Low (niche natural herbicides)

Research Findings and Mechanistic Insights

  • Nonanoic Acid’s Dual Role: At low concentrations (≤300 µM), nonanoic acid increases metabolic activity in tumor cells, suggesting hormetic effects, while higher doses (>1500 µM) induce cytotoxicity . This compound’s photoreactive properties could enable targeted tumor studies without nonspecific toxicity.
  • Chain Length vs. Lipid Affinity: Nonanoic acid’s phytotoxicity peaks at C9–C11, but lipid vesicle affinity increases with chain length . The diazirine group in this compound may enhance membrane targeting without requiring longer chains.
  • Market Trends: Nonanoic acid demand is driven by agrochemicals in Asia-Pacific and cosmetics in Europe . This compound is poised for growth in biomedical research.

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